tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate
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Overview
Description
Tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a furan ring, and a dioxaborolane group
Preparation Methods
The synthesis of tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl morpholine-4-carboxylate with a furan derivative that contains a dioxaborolane group. The reaction conditions often include the use of a palladium catalyst and a base such as sodium acetate . The reaction is carried out in an organic solvent like xylene at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, which are commonly used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The furan ring can be subjected to oxidation to form furan derivatives, while reduction reactions can lead to the formation of tetrahydrofuran derivatives.
Common reagents used in these reactions include palladium catalysts, bases like sodium acetate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate exerts its effects is primarily through its participation in chemical reactions. The dioxaborolane group acts as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds . The furan and morpholine rings provide structural stability and influence the reactivity of the compound .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate include:
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
These compounds share similar structural features, such as the presence of a dioxaborolane group and a tert-butyl ester group. the differences in the heterocyclic rings (furan, pyridine, piperidine) contribute to their unique reactivity and applications .
Properties
Molecular Formula |
C19H30BNO6 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
tert-butyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]morpholine-4-carboxylate |
InChI |
InChI=1S/C19H30BNO6/c1-17(2,3)25-16(22)21-8-9-23-14(11-21)13-10-15(24-12-13)20-26-18(4,5)19(6,7)27-20/h10,12,14H,8-9,11H2,1-7H3 |
InChI Key |
PLHCWHCGLYYKCP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CN(CCO3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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